

What are the chemical properties of S-Sulfo-L-cysteine sodium salt?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S-Sulfo-L-cysteine sodium salt**

Cat. No.: **B10768513**

[Get Quote](#)

S-Sulfo-L-cysteine Sodium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

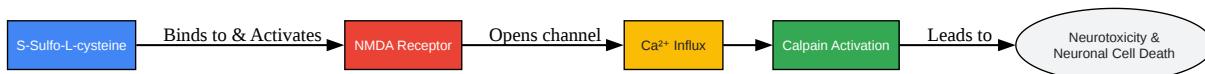
This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to **S-Sulfo-L-cysteine sodium salt**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Chemical Properties

S-Sulfo-L-cysteine sodium salt is a derivative of the amino acid L-cysteine. It is increasingly utilized in biopharmaceutical manufacturing and research as a stable substitute for L-cysteine in cell culture media. The sulfonation of the thiol group enhances its stability against oxidation, a common issue with free cysteine.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **S-Sulfo-L-cysteine sodium salt**.

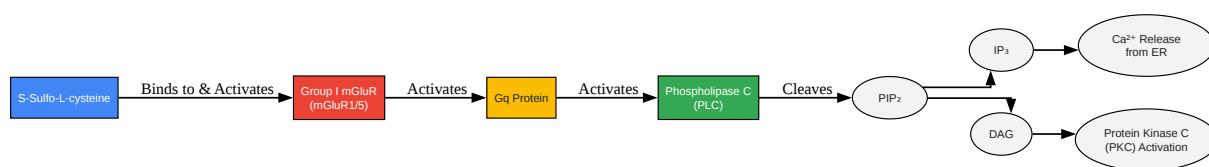

Property	Value	Reference
Molecular Formula	C ₃ H ₆ NNaO ₅ S ₂	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight	223.2 g/mol	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Solubility	Soluble in water (up to 100 mM)	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Stability	Stable under recommended storage conditions. More stable than L-cysteine in solution.	--INVALID-LINK--, --INVALID-LINK--

Biological Activity and Signaling Pathways

S-Sulfo-L-cysteine is a structural analog of the excitatory neurotransmitter glutamate and has been shown to interact with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate receptors (mGluRs).

NMDA Receptor Agonism and Excitotoxicity

S-Sulfo-L-cysteine acts as an agonist at the NMDA receptor. In conditions such as Molybdenum Cofactor Deficiency (MoCD), an accumulation of S-sulfocysteine can lead to excitotoxic neurodegeneration. The binding of S-sulfocysteine to the NMDA receptor triggers a signaling cascade that results in neuronal cell death.



[Click to download full resolution via product page](#)

S-Sulfo-L-cysteine induced NMDA receptor-mediated excitotoxicity.

Metabotropic Glutamate Receptor (mGluR) Interaction

S-Sulfo-L-cysteine and other sulfur-containing amino acids can also act as agonists at Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these G-protein coupled receptors initiates a distinct signaling cascade involving the activation of phospholipase C (PLC).

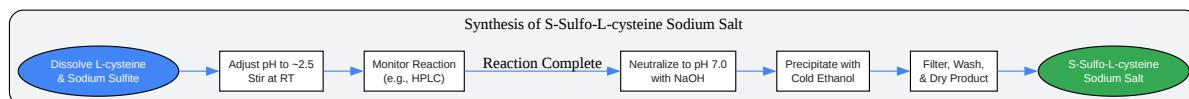
[Click to download full resolution via product page](#)

General signaling pathway for Group I metabotropic glutamate receptors.

Experimental Protocols

Synthesis of S-Sulfo-L-cysteine Sodium Salt

A general method for the synthesis of **S-Sulfo-L-cysteine sodium salt** involves the direct sulfonation of L-cysteine.


Materials:

- L-cysteine hydrochloride monohydrate
- Sodium sulfite
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethanol

- Deionized water

Procedure:

- Dissolve L-cysteine hydrochloride monohydrate in deionized water.
- Add an equimolar amount of sodium sulfite to the solution.
- Adjust the pH of the solution to approximately 2.5 with HCl to facilitate the reaction.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
- Upon completion, adjust the pH to 7.0 with NaOH to neutralize the solution and form the sodium salt.
- Precipitate the product by adding an excess of cold ethanol.
- Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **S-Sulfo-L-cysteine sodium salt**.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative method for the quantitative analysis of **S-Sulfo-L-cysteine sodium salt**. The actual parameters may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

- HPLC system with a UV or mass spectrometry (MS) detector.
- A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m) or a mixed-mode column (e.g., anion-exchange and reversed-phase) is suitable.

Mobile Phase and Gradient:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
 - 0-5 min: 5% B
 - 5-15 min: 5-95% B
 - 15-20 min: 95% B
 - 20-21 min: 95-5% B
 - 21-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μ L
- Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode.

Sample Preparation:

- Accurately weigh and dissolve the **S-Sulfo-L-cysteine sodium salt** standard or sample in the mobile phase A to a known concentration.
- Filter the solution through a 0.45 μ m syringe filter before injection.

Calibration:

- Prepare a series of standard solutions of known concentrations.
- Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Conclusion

S-Sulfo-L-cysteine sodium salt is a stable and versatile compound with significant applications in cell culture and neuroscience research. Its well-defined chemical properties and biological activities make it a valuable tool for scientists and drug development professionals. The methodologies provided in this guide offer a starting point for the synthesis and analysis of this important molecule.

- To cite this document: BenchChem. [What are the chemical properties of S-Sulfo-L-cysteine sodium salt?]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10768513#what-are-the-chemical-properties-of-s-sulfo-l-cysteine-sodium-salt\]](https://www.benchchem.com/product/b10768513#what-are-the-chemical-properties-of-s-sulfo-l-cysteine-sodium-salt)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com